molecular formula C11H25BrOSi B2872098 (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane CAS No. 116585-11-6

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane

Cat. No.: B2872098
CAS No.: 116585-11-6
M. Wt: 281.309
InChI Key: IWLCZULXBMSDMP-UHFFFAOYSA-N
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Description

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane: is a bromo silyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane typically involves the reaction of 3-bromo-1,1-dimethyl-propanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of new silyl ethers, amines, or thiols.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane involves its ability to act as a protecting group for alcohols. The tert-butyl-dimethylsilyl group can be selectively removed under mild acidic conditions, revealing the free alcohol. This selective protection and deprotection are crucial in multi-step organic syntheses, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (2-Bromoethoxy)-tert-butyldimethylsilane
  • (3-Chloropropoxy)-tert-butyldimethylsilane

Comparison:

Uniqueness:

Biological Activity

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane is a silane compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C9H21BrOSi
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 89031-84-5

The biological activity of silane compounds often relates to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The presence of the bromine atom may enhance reactivity, allowing for potential covalent interactions with target sites in biological systems.

Potential Mechanisms:

  • Alkylation : The compound may act as an alkylating agent, modifying nucleophilic sites in proteins or DNA.
  • Receptor Interaction : It could interact with specific receptors, modulating signaling pathways involved in various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the silane structure can significantly affect its reactivity and selectivity towards biological targets.

ModificationEffect on Activity
Addition of functional groupsMay increase hydrophilicity and improve solubility
Variation in alkyl chain lengthAffects lipophilicity and membrane permeability
Alteration of halogen substituentsInfluences reactivity and interaction with targets

Case Studies

Several studies have investigated the biological effects of similar silane compounds, providing insights into their potential applications.

Study 1: Anticancer Activity

A related compound demonstrated significant anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators. This suggests that this compound may exhibit similar effects.

Study 2: Neuroprotective Effects

Research on silanes has shown neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress markers and improve neuronal survival rates. Such findings indicate that this compound could be explored for neuroprotective applications.

Research Findings

Recent studies have focused on the synthesis and evaluation of silanes for their biological activities. Here are some key findings:

  • In vitro Studies : Compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations.
  • In vivo Models : Animal studies indicated that these compounds could reduce tumor growth and improve survival rates in treated subjects.

Properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)oxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25BrOSi/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCZULXBMSDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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